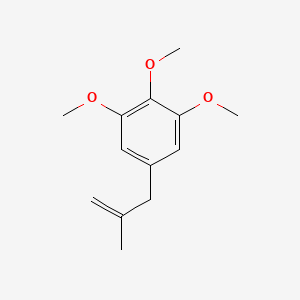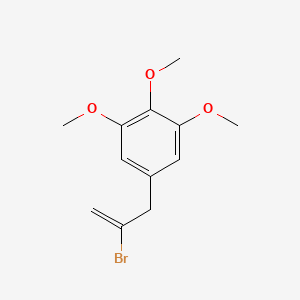
2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
Descripción general
Descripción
“2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene” is a chemical compound that is part of a group of compounds known as phenylethylamines . It is related to a compound known as “METHYL 3- (2- (3,4,5-TRIMETHOXYPHENYL)ETHYL)-4-ISOTHIAZOLECARBOXYLATE” which has a molecular weight of 337.398 .
Synthesis Analysis
The synthesis of this compound can be complex and involves several steps. One method involves the use of 3,4,5-trimethoxybenzaldehyde, which is prepared from 3,4,5-trimethoxybenzanilide . The aldehyde is then condensed with nitroethane to yield 1- (3,4,5-trimethoxyphenyl)-2-nitropropene .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Research in the field of organic synthesis often focuses on developing practical and environmentally benign methods for preparing complex molecules. For example, Gu et al. (2009) developed a practical pilot-scale method for the preparation of 5,5′-Methylene-bis(benzotriazole), a compound used in metal passivators and light-sensitive materials, demonstrating an efficient and green chemistry approach (Gu, Yu, Zhang, & Xu, 2009).
Food Science
In food science, the production and breakdown pathways of branched aldehydes, which are significant flavor compounds in various food products, are extensively studied. Smit, Engels, & Smit (2009) reviewed the metabolic conversions, microbial, and food composition influences on the formation of these compounds (Smit, Engels, & Smit, 2009).
Ethylene Perception in Horticulture
The role of 1-methylcyclopropene (1-MCP) in inhibiting ethylene perception, thereby improving the maintenance of product quality in fruits and vegetables, is a subject of extensive research. Watkins (2006) explored the commercial adoption and potential of 1-MCP across various horticultural products, highlighting both its strengths and limitations (Watkins, 2006).
Alzheimer's Disease Research
In medical research, amyloid imaging ligands such as [18F]FDDNP and 11C-PIB have been studied for their potential in early detection and understanding of Alzheimer's disease. Nordberg (2007) discussed the breakthroughs in PET amyloid imaging techniques, which could significantly impact the evaluation of new antiamyloid therapies (Nordberg, 2007).
Material Science
In material science, the versatile properties of benzene-1,3,5-tricarboxamide (BTA) have been harnessed for applications ranging from nanotechnology to polymer processing. Cantekin, de Greef, & Palmans (2012) reviewed the adaptable nature of BTAs, underlining their significance across various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures have shown anticancer activity , suggesting that their targets may include proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to inhibit their function, leading to the suppression of cell proliferation and induction of apoptosis .
Biochemical Pathways
Given its potential anticancer activity, it may influence pathways related to cell cycle regulation, apoptosis, and signal transduction .
Result of Action
Based on its potential anticancer activity, it may induce cell cycle arrest, apoptosis, and inhibit cell proliferation .
Propiedades
IUPAC Name |
1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)6-10-7-11(14-3)13(16-5)12(8-10)15-4/h7-8H,1,6H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYYQQNNHGCZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214500 | |
| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene | |
CAS RN |
951893-02-0 | |
| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















